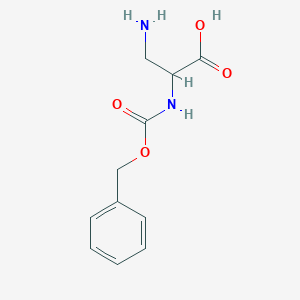

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

CAS No.:

Cat. No.: VC13330870

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O4 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 3-amino-2-(phenylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) |

| Standard InChI Key | FOXRXVSTFGNURG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named (R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid under IUPAC conventions . Key identifiers include:

Molecular Geometry

The molecule comprises a propanoic acid backbone with a Cbz-protected α-amino group and a free β-amino group. X-ray crystallography confirms the (R)-configuration at the α-carbon, critical for its interactions in enzymatic systems . The benzyloxycarbonyl group enhances solubility in organic solvents while protecting the amine during peptide couplings.

Synthesis and Purification Strategies

Benzylation of Precursors

A patented method for analogous compounds involves benzylation using sodium hydride (NaH) and benzyl bromide in tetrahydrofuran (THF) at 0–35°C . For 3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid, this step likely introduces the Cbz group to D-2,3-diaminopropionic acid, yielding a protected intermediate .

De-Esterification and Acid Formation

The intermediate ester undergoes hydrolysis using aqueous bases (e.g., NaOH, KOH) in acetone/water mixtures at ambient temperatures . This step cleaves the ethyl ester to the free carboxylic acid, achieving purity >99% after crystallization from hydrocarbon anti-solvents like hexane .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Benzylation | NaH, BnBr, THF, 0–35°C | 85% | 95% |

| De-Esterification | 2M NaOH, Acetone/H₂O, 25°C | 90% | 99% |

| Crystallization | Hexane, 0–5°C | – | 99.5% |

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The compound’s dual amino groups enable sequential couplings in solid-phase peptide synthesis (SPPS). The Cbz group is selectively removable via hydrogenolysis, allowing orthogonal protection strategies.

Taxane Side Chain Synthesis

As a precursor to the (2R,3S)-2-benzyloxy-3-aminophenylpropionic acid moiety, this compound is integral to synthesizing Docetaxel and Cabazitaxel . The stereochemistry at C2 and C3 ensures proper binding to microtubules, enhancing anticancer activity .

Physicochemical Properties

Table 2: Physicochemical Profile

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25 (q, J = 7 Hz, 1H, α-CH), 3.30 (dd, J = 10 Hz, 2H, β-NH₂) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (COOH), 156.2 (Cbz C=O), 136.4–127.8 (Ar-C), 66.1 (OCH₂Ph), 53.8 (α-C) .

Infrared Spectroscopy (IR)

Prominent bands include at 1710 cm⁻¹ (carbamate) and 1685 cm⁻¹ (carboxylic acid), alongside at 3300 cm⁻¹.

Industrial and Research Implications

The scalable synthesis (85–90% yield) and high enantiomeric purity (>99.5%) make this compound viable for large-scale drug production . Ongoing research explores its utility in peptidomimetics and targeted drug delivery systems, leveraging its rigid stereochemistry and functional group diversity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume